(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one
Overview
Description
SKI V is a non-competitive and highly efficient non-lipid sphingosine kinase 1 (SphK1) inhibitor. It is known for its potent anti-tumor activity, particularly in osteosarcoma cells. SKI V inhibits the formation of sphingosine-1-phosphate (S1P), a signaling lipid that promotes cell proliferation and survival .
Mechanism of Action
Target of Action
The primary target of 2-(3,4-Dihydroxy-benzylidene)-benzofuran-3-one, Sphingosine Kinase Inhibitor V is Sphingosine Kinase 1 (SphK1) . SphK1 is a key enzyme that phosphorylates sphingosine to sphingosine-1-phosphate (S1P), a signaling lipid messenger . Overexpression and activation of SphK1 can promote cancer initiation and progression .
Mode of Action
2-(3,4-Dihydroxy-benzylidene)-benzofuran-3-one, Sphingosine Kinase Inhibitor V acts as a non-competitive and highly-efficient non-lipid SphK1 inhibitor . It robustly inhibits SphK1 activation and induces accumulation of ceramides, without affecting SphK1 expression . The SphK1 activator K6PC-5 or sphingosine-1-phosphate partially inhibits the cell death induced by this compound .
Biochemical Pathways
The action of 2-(3,4-Dihydroxy-benzylidene)-benzofuran-3-one, Sphingosine Kinase Inhibitor V affects the sphingolipid signaling pathway . By inhibiting SphK1, it reduces the formation of S1P, leading to an accumulation of pro-apoptotic ceramide and sphingosine . This compound also concurrently blocks Akt-mTOR activation in primary cells .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule, including absorption, distribution, metabolism, and elimination (adme), significantly impact its bioavailability
Result of Action
2-(3,4-Dihydroxy-benzylidene)-benzofuran-3-one, Sphingosine Kinase Inhibitor V has significant anti-cancer activity. It suppresses cell survival, growth, and proliferation, as well as cell mobility, inducing profound cell death and apoptosis . It also provokes a programmed necrosis cascade in cells, inducing mitochondrial p53-cyclophilin-D-adenine nucleotide translocator-1 (ANT1) complexation, mitochondrial membrane potential collapse, reactive oxygen species production, and the release of lactate dehydrogenase into the medium .
Biochemical Analysis
Biochemical Properties
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one is a noncompetitive and potent non-lipid sphingosine kinase (SPHK; SK) inhibitor with an IC50 of 2 μM for GST-hSK . It potently inhibits PI3K with an IC50 of 6 μM for hPI3k . This compound decreases the formation of the mitogenic second messenger sphingosine-1-phosphate (S1P) .
Cellular Effects
In primary cells and immortalized cell lines, this compound robustly suppresses cell survival, growth, and proliferation, as well as cell mobility, inducing profound cell death and apoptosis . It has significant anti-cancer activity by inhibiting cell viability, colony formation, proliferation, cell cycle progression, and cell migration .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with sphingosine kinase (SPHK; SK) and PI3K . It inhibits SPHK activation and induces accumulation of ceramides . It concurrently blocks Akt-mTOR activation in primary cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
SKI V is synthesized through a series of chemical reactions involving benzofuran derivativesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of SKI V involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
SKI V undergoes several types of chemical reactions, including:
Oxidation: SKI V can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on SKI V.
Substitution: SKI V can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of SKI V with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
SKI V has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study sphingosine kinase pathways and their role in cell signaling.
Biology: Investigated for its effects on cell proliferation, survival, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly osteosarcoma.
Industry: Utilized in the development of new drugs and therapeutic agents targeting sphingosine kinase pathways .
Comparison with Similar Compounds
Similar Compounds
SKI II: Another sphingosine kinase inhibitor with similar properties but different potency and specificity.
Fingolimod: A sphingosine-1-phosphate receptor modulator with immunosuppressive properties.
ABC294640: A selective sphingosine kinase 2 inhibitor with anti-cancer activity
Uniqueness of SKI V
SKI V is unique due to its high efficiency and non-competitive inhibition of SphK1. It has shown significant anti-tumor activity in osteosarcoma cells, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-6-5-9(7-12(11)17)8-14-15(18)10-3-1-2-4-13(10)19-14/h1-8,16-17H/b14-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBULGQMULJTCM-ZSOIEALJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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